molecular formula C16H27N4P B15344018 1,1'-(Phenylphosphanediyl)bis(4-methylpiperazine) CAS No. 39669-99-3

1,1'-(Phenylphosphanediyl)bis(4-methylpiperazine)

Cat. No.: B15344018
CAS No.: 39669-99-3
M. Wt: 306.39 g/mol
InChI Key: YYLPLUOQDGLZHS-UHFFFAOYSA-N
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Description

1,1'-(Phenylphosphanediyl)bis(4-methylpiperazine) is a bis-piperazine derivative featuring a central phenylphosphanediyl group bridging two 4-methylpiperazine moieties.

Properties

CAS No.

39669-99-3

Molecular Formula

C16H27N4P

Molecular Weight

306.39 g/mol

IUPAC Name

bis(4-methylpiperazin-1-yl)-phenylphosphane

InChI

InChI=1S/C16H27N4P/c1-17-8-12-19(13-9-17)21(16-6-4-3-5-7-16)20-14-10-18(2)11-15-20/h3-7H,8-15H2,1-2H3

InChI Key

YYLPLUOQDGLZHS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)P(C2=CC=CC=C2)N3CCN(CC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Phenylphosphanediyl)bis(4-methylpiperazine) typically involves the reaction of phenylphosphane with 4-methylpiperazine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 4-methylpiperazine, followed by the addition of phenylphosphane. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Phenylphosphanediyl)bis(4-methylpiperazine) can undergo various chemical reactions, including:

    Oxidation: The phenylphosphane group can be oxidized to form phosphine oxides.

    Substitution: The piperazine rings can participate in nucleophilic substitution reactions.

    Complexation: The compound can form complexes with metal ions, which can be useful in catalysis.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Substitution: Halogenated compounds or alkylating agents are commonly used in substitution reactions.

    Complexation: Metal salts such as palladium chloride or platinum chloride are used for complexation reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted piperazine derivatives.

    Complexation: Metal complexes with potential catalytic properties.

Scientific Research Applications

1,1’-(Phenylphosphanediyl)bis(4-methylpiperazine) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1,1’-(Phenylphosphanediyl)bis(4-methylpiperazine) depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The phenylphosphane group can participate in redox reactions, while the piperazine rings can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Bis(4-methylpiperazino)methane

Structure : A methylene (-CH$_2$-) bridge connects two 4-methylpiperazine units (CAS 199275-80-4) .
Key Differences :

  • Bridging Group: The methylene group in bis(4-methylpiperazino)methane lacks the electron-withdrawing and steric bulk of the phenylphosphanediyl group. This results in lower rigidity and altered electronic properties compared to the target compound.
  • Applications: Bis(4-methylpiperazino)methane is primarily used in polymer synthesis (e.g., poly(beta-amino ester)s) , whereas phenylphosphanediyl-bridged compounds may exhibit enhanced metal-binding capabilities due to the phosphorus center.

1,1'-[Methylenebis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine) (K691-0133)

Structure : Features a methylenebis(phenylenesulfonyl) bridge between two 4-methylpiperazine groups (Mol. Formula: C${23}$H${32}$N$4$O$4$S$_2$; Mol. Weight: 492.66) .
Key Differences :

  • Bridging Group : The sulfonyl (-SO$_2$-) groups introduce strong electron-withdrawing effects and rigidity, contrasting with the phenylphosphanediyl group’s moderate electron delocalization.

Bis(4-chlorophenyl)phenylmethyl Piperazines

Examples : 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine (CAS 4190-83-4) .
Key Differences :

  • Substituents : Bulky bis(4-chlorophenyl)phenylmethyl groups increase steric hindrance, likely reducing reactivity compared to the more compact phenylphosphanediyl bridge.
  • Biological Activity : Such derivatives are explored for antitubercular activity (e.g., BM212 series) , suggesting that substituent size and halogenation critically influence therapeutic potency.

Enzyme Inhibition Profiles

  • MAO-A Inhibition : The 4-methylpiperazine moiety in compound 2b (IC$_{50}$ = 44.3 µM) showed superior MAO-A inhibition compared to bulkier 4-phenylpiperazine analogs, highlighting the importance of substituent size .
  • FGFR1 Inhibition : The 4-methylpiperazine analog 13a demonstrated excellent FGFR1 inhibition (IC$_{50}$ = 30.2 nM), outperforming analogs with larger substituents, which disrupted enzyme binding .
  • Anti-Glycation Effects : Compound PS10 (4-methylpiperazine) exhibited better anti-glycation activity (IC$_{50}$ ≈ 64–69 µM) than unsubstituted piperazine derivatives, emphasizing the role of methyl groups in enhancing interactions .

Antitubercular Activity

  • BM212 Series : 1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine (BM212) displayed potent antitubercular activity (66% yield, low toxicity) . The pyrrole core and chlorophenyl substituents contribute to membrane permeability, whereas the 4-methylpiperazine may modulate solubility.

Structural Characterization

  • Spectroscopy : 4-Methylpiperazine protons in chalcone derivatives resonate at δ 2.36 ppm (N-CH$3$) and δ 3.42/2.57 ppm (N-CH$2$), confirmed by $^1$H NMR .
  • Crystallography : Piperazine derivatives (e.g., 1-[bis(4-fluorophenyl)methyl]piperazine) have been structurally validated via X-ray diffraction (R factor = 0.057) .

Data Tables

Compound Name Bridging/Substituent Group Molecular Weight (Da) Biological Activity (IC$_{50}$) Key Reference
1,1'-(Phenylphosphanediyl)bis(4-methylpiperazine) Phenylphosphanediyl N/A N/A N/A
Bis(4-methylpiperazino)methane Methylene (-CH$_2$-) 212.33 Polymer synthesis
K691-0133 Methylenebis(phenylenesulfonyl) 492.66 N/A
BM212 Pyrrole-chlorophenyl 435.37 Antitubercular (MIC = 1–2 µg/mL)
FGFR1 Inhibitor 13a Indazole-4-methylpiperazine N/A 30.2 nM (FGFR1)

Notes

  • Substituent Effects : Smaller substituents (e.g., methyl) on piperazine enhance enzyme inhibition and solubility, while bulkier groups (e.g., phenyl) may hinder binding .
  • Bridging Groups : Electron-withdrawing bridges (e.g., sulfonyl) increase hydrophilicity, whereas aromatic bridges (e.g., phenylphosphanediyl) may improve metal coordination .
  • Synthetic Flexibility : Modular synthesis of bis-piperazine derivatives allows tailored properties for therapeutic or material applications .

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